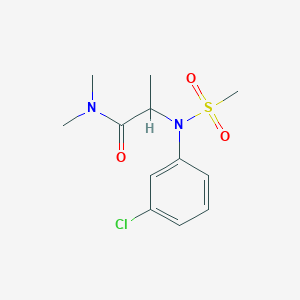![molecular formula C16H12Cl2N2O3 B5339501 1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5339501.png)
1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. DMAP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 370.22 g/mol. In
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one has shown potential biological and medicinal properties in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. It has been suggested that this compound may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. This compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi. In addition, this compound has been found to have antioxidant properties, which may protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. This compound is also stable and has a long shelf life, making it a convenient reagent for experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one. One area of interest is the development of this compound-based compounds for use as anti-inflammatory and anticancer drugs. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, research on the safety and toxicity of this compound is necessary to determine its suitability for use in humans.
Synthesemethoden
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one involves the reaction between 3,4-dichlorobenzaldehyde and 2-methyl-5-nitroaniline in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by reduction of the nitro group to an amino group using sodium dithionite. The resulting product is then purified through recrystallization to obtain pure this compound.
Eigenschaften
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-2-4-12(20(22)23)9-15(10)19-7-6-16(21)11-3-5-13(17)14(18)8-11/h2-9,19H,1H3/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAJAOGGJBTLHI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5339424.png)
![2-{1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5339431.png)
![N-[1-(anilinocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5339434.png)
![1-[1-({6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5339445.png)
![3-(1-naphthyl)-5-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5339448.png)
![N-cyclohexyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5339453.png)
![2-ethyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5339457.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5339466.png)
![methyl 4-[({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)methyl]benzoate](/img/structure/B5339470.png)
![ethyl 4,5-dimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5339471.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5339518.png)